molecular formula C8H12N4O2 B1384234 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one CAS No. 37409-97-5

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one

Cat. No. B1384234
CAS RN: 37409-97-5
M. Wt: 196.21 g/mol
InChI Key: HRJPJKYVYIRMPZ-UHFFFAOYSA-N
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Description

2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one is a biochemical compound with the molecular formula C8H12N4O2 and a molecular weight of 196.21 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, such as its melting point, boiling point, and density, were not available in the search results .

Scientific Research Applications

Chemical and Pharmacological Profile

Morpholine derivatives, including structures like 2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one, have been recognized for their diverse pharmacological activities. The morpholine ring is present in various organic compounds developed for a wide spectrum of pharmacological actions. Research has particularly focused on the broad pharmacological profile of morpholine derivatives, highlighting their significance in medicinal chemistry (Asif & Imran, 2019).

Gene Function Inhibition

Morpholino oligos, which are structurally related to morpholine derivatives, have been utilized in gene function inhibition studies across a range of model organisms. The research has demonstrated that morpholinos offer a relatively simple and rapid method to study gene function, signifying their potential in genetic and developmental biology (Heasman, 2002).

Analytical Chemistry and Biochemistry

The ninhydrin reaction, which is pertinent to the study of amino acids and related compounds, has seen applications across various scientific fields, including agricultural, biochemical, clinical, and environmental sciences. This reaction is particularly important for detecting, isolating, and analyzing compounds of interest, underlining its relevance in analytical chemistry and biochemistry (Friedman, 2004).

Synthesis of Bioactive Compounds

The pyranopyrimidine core, closely associated with morpholine structures, plays a crucial role in medicinal and pharmaceutical industries due to its bioavailability and broader synthetic applications. Recent studies have focused on the application of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, indicating the importance of these structures in the development of lead molecules (Parmar, Vala & Patel, 2023).

Spin Label Amino Acid Studies

The spin label amino acid TOAC and its derivatives have been used in studies of peptides and peptide synthesis. These studies have employed various physical techniques, indicating the multifaceted nature of this compound in scientific research. The findings suggest that TOAC and its related structures will continue to find applications in future studies (Schreier et al., 2012).

properties

IUPAC Name

2-amino-4-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c9-8-10-6(5-7(13)11-8)12-1-3-14-4-2-12/h5H,1-4H2,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJPJKYVYIRMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-morpholin-4-ylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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